molecular formula C20H19FN2O2 B2881832 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide CAS No. 851407-66-4

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide

Cat. No. B2881832
CAS RN: 851407-66-4
M. Wt: 338.382
InChI Key: LSQUZUIGJYOTAD-UHFFFAOYSA-N
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Description

“N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide” is a complex organic compound that contains a quinoline group. Quinoline is a nitrogen-containing heterocyclic compound that is widely found in nature and is an important construction motif for the development of new drugs .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied due to their wide range of biological and pharmacological activities . Numerous synthetic routes have been developed, including various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine . It can be altered to produce a number of differently substituted quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. Quinoline itself is a weak tertiary base .

Scientific Research Applications

Pharmacology

In the realm of pharmacology, F0611-0795 may play a pivotal role in the development of new therapeutic agents. Its unique chemical structure could be instrumental in the modulation of biological pathways, potentially leading to the discovery of novel treatments for diseases. Research into the pharmacodynamics and pharmacokinetics of F0611-0795 could yield valuable insights into drug-receptor interactions, absorption rates, and metabolic pathways .

Analytical Chemistry

F0611-0795’s potential applications in analytical chemistry include serving as a reference compound for calibration and validation of analytical methods. Its stability and distinct spectral properties could make it an ideal candidate for developing new chromatographic techniques and enhancing the accuracy of quantitative analyses .

Biotechnology

In biotechnology, F0611-0795 could be utilized in the design of biosensors or bioassays due to its specific binding properties. It may also contribute to the field of protein engineering, where it could be used to modify enzymes or receptors to alter their function or improve their stability .

Agricultural Science

F0611-0795 might find applications in agricultural science as a growth regulator or as part of a compound to protect crops from pests. Its chemical properties could be harnessed to improve crop yield and resilience, contributing to sustainable farming practices .

Environmental Science

The compound’s role in environmental science could involve the development of eco-friendly pesticides or herbicides. Additionally, F0611-0795 might be used in environmental monitoring, aiding in the detection of pollutants or as a tracer in ecological studies .

Materials Science

In materials science, F0611-0795 could be integral to the synthesis of novel materials with specific optical or electronic properties. Its molecular structure may provide the basis for creating advanced polymers or coatings with unique functionalities .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Future research may focus on developing new synthetic routes and exploring the biological activities of novel quinoline derivatives.

properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-7-8-14-11-15(19(24)23-18(14)13(12)2)9-10-22-20(25)16-5-3-4-6-17(16)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQUZUIGJYOTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide

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